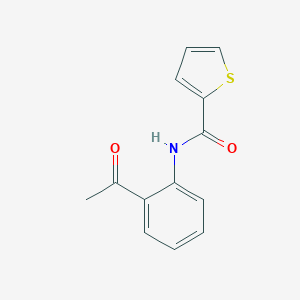
N-(2-Acetylphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetylphenyl)-2-thiophenecarboxamide, also known as ATPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ATPCA belongs to the class of compounds known as arylamide derivatives, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(2-Acetylphenyl)-2-thiophenecarboxamide may exert its biological activities by inhibiting the activity of enzymes involved in inflammation, tumor growth, and viral replication. N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV.
Effets Biochimiques Et Physiologiques
N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the replication of HIV by inhibiting the activity of reverse transcriptase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Acetylphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations to using N-(2-Acetylphenyl)-2-thiophenecarboxamide in lab experiments. For example, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to have low solubility in water, which may limit its bioavailability in vivo. In addition, the mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(2-Acetylphenyl)-2-thiophenecarboxamide. One direction is to further investigate the mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide, particularly its effects on the regulation of gene expression. Another direction is to investigate the potential therapeutic applications of N-(2-Acetylphenyl)-2-thiophenecarboxamide, particularly in the treatment of cancer and viral infections. Finally, further studies are needed to optimize the synthesis method of N-(2-Acetylphenyl)-2-thiophenecarboxamide and improve its bioavailability in vivo.
Applications De Recherche Scientifique
N-(2-Acetylphenyl)-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antitumor, and antiviral activities. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.
Propriétés
Numéro CAS |
41242-35-7 |
|---|---|
Nom du produit |
N-(2-Acetylphenyl)-2-thiophenecarboxamide |
Formule moléculaire |
C13H11NO2S |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
N-(2-acetylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11NO2S/c1-9(15)10-5-2-3-6-11(10)14-13(16)12-7-4-8-17-12/h2-8H,1H3,(H,14,16) |
Clé InChI |
UWBYGIKMCVBGTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
SMILES canonique |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

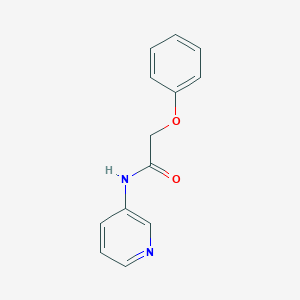
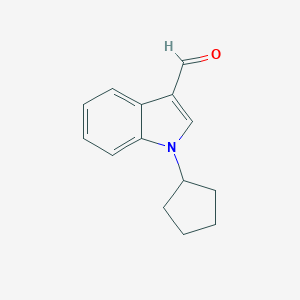

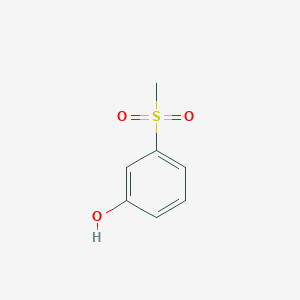
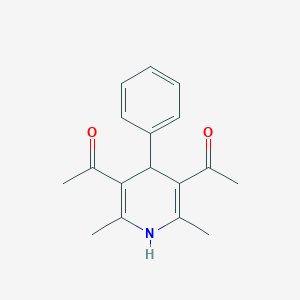
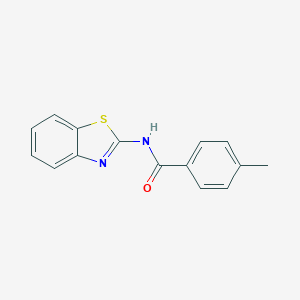
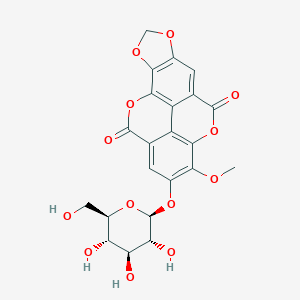
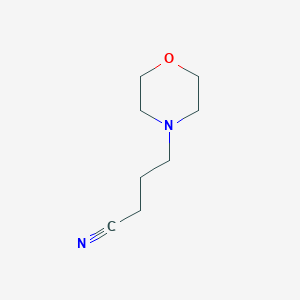
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
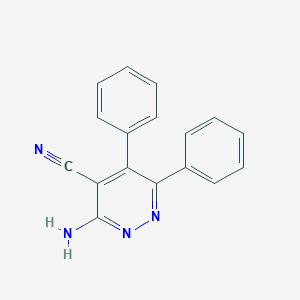
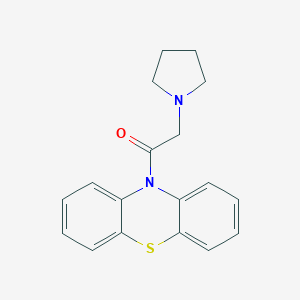
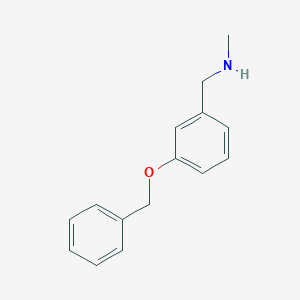
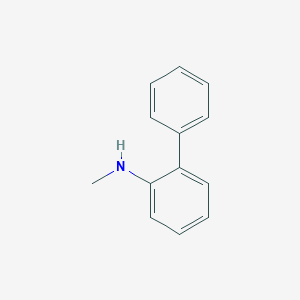
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)